7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
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Overview
Description
7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is a heterocyclic compound that belongs to the class of indole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with chloroacetyl chloride in the presence of a base, followed by cyclization to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Molecular docking studies have revealed its binding orientations in the active sites of these enzymes .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Another indole derivative with similar structural features but different biological activities.
1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole: Known for its applications in neuropharmacology.
Uniqueness: 7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole is unique due to its chloro substituent, which enhances its reactivity and potential biological activities compared to other similar compounds .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C11H11ClN2/c12-7-1-2-8-9-3-4-13-6-11(9)14-10(8)5-7/h1-2,5,13-14H,3-4,6H2 |
InChI Key |
HNADPKXQWMJDSH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C1C3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
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